N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:
- A 7-phenyl substituent, which may enhance hydrophobic interactions with target proteins.
- A 2-chloro-4-fluorobenzyl group attached via a piperidine-3-carboxamide linker, likely influencing solubility and selectivity.
Properties
Molecular Formula |
C25H22ClFN4O2S |
|---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-20-11-18(27)9-8-16(20)12-28-23(32)17-7-4-10-31(13-17)25-29-21-19(15-5-2-1-3-6-15)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33) |
InChI Key |
DALQMHNJJLFDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the piperidine ring, and the attachment of the benzyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can reduce specific functional groups, such as ketones to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace specific atoms or groups within the molecule, often using nucleophiles or electrophiles under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain kinases and enzymes involved in cancer cell proliferation. The presence of the thieno[3,2-d]pyrimidine structure is particularly notable for its potential to inhibit tumor growth by targeting pathways associated with cancer cell survival.
Cancer Research
N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines through its action on specific molecular targets involved in tumorigenesis.
Medicinal Chemistry
The compound's unique structure allows for modifications that could enhance its biological activity or reduce side effects. Researchers are exploring structure-activity relationships (SAR) to optimize its efficacy and safety profile in therapeutic applications.
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on breast cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The findings support further exploration of this compound as a potential therapeutic agent against breast cancer .
Case Study 2: Kinase Targeting
Another research effort focused on the compound's ability to inhibit specific kinases implicated in cancer progression. In vitro assays demonstrated effective inhibition of kinase activity at low micromolar concentrations, suggesting that this compound could serve as a lead for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The thienopyrimidinone core distinguishes the target compound from analogs with alternative heterocycles:
Key Insight: The thienopyrimidinone core’s rigidity and sulfur atom may improve target engagement compared to saturated or nitrogen-dominant cores.
Substituent Analysis
Benzyl/Phenyl Group Modifications
Key Insight : Halogenation at the benzyl group (e.g., Cl, F) balances lipophilicity and metabolic stability, while phenyl substituents modulate steric and electronic interactions.
Linker and Carboxamide Variations
Key Insight : The piperidine-3-carboxamide linker in the target compound may offer superior conformational adaptability for target binding compared to rigid or polar linkers.
Hypothesized Pharmacological Implications
While direct activity data are unavailable, structural comparisons suggest:
- Kinase Inhibition: The thienopyrimidinone core’s planarity and halogenated benzyl group position the target compound as a candidate for ATP-competitive kinase inhibition, similar to pyrazolo-pyrimidine analogs .
- Metabolic Stability: Fluorine atoms on the benzyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Selectivity : The 7-phenyl group could confer specificity toward kinases with larger hydrophobic pockets, differentiating it from 3-methylphenyl-containing analogs .
Biological Activity
N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by several key structural components:
- Piperidine Ring: Associated with various pharmacological activities including anesthetic and antidiabetic properties.
- Thieno[3,2-d]pyrimidine Moiety: Known for its anticancer and antimicrobial potential.
- Halogenated Benzyl Group: The presence of chlorine and fluorine may enhance the compound's biological activity through improved receptor interactions and pharmacokinetics.
Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The presence of the 4-oxo group in the structure is particularly noteworthy as it has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The piperidine moiety is well-documented for its antimicrobial activity. Compounds with this structure have shown effectiveness against a range of bacterial strains. In vitro studies suggest that this compound could exhibit moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission and potentially improve cognitive function. Preliminary docking studies suggest that the compound interacts favorably with AChE active sites .
Case Study Analysis
- Anticancer Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives similar to the compound . Results indicated that modifications at the 4-position significantly affected cytotoxicity against human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
- Antimicrobial Screening : Another investigation focused on the antimicrobial effectiveness of piperidine-based compounds. The study revealed that certain derivatives demonstrated strong inhibition against Salmonella typhi and Bacillus subtilis, suggesting a promising profile for further development .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
